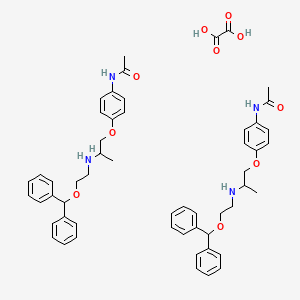
N-(4-(2-((2-(Diphenylmethoxy)ethyl)amino)propoxy)phenyl)acetamide hemioxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(2-((2-(Diphenylmethoxy)ethyl)amino)propoxy)phenyl)acetamide hemioxalate is a complex organic compound known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes a diphenylmethoxy group, an ethylamino group, and a propoxyphenylacetamide moiety. The hemioxalate form indicates the presence of an oxalate counterion, which is often used to enhance the solubility and stability of the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-((2-(Diphenylmethoxy)ethyl)amino)propoxy)phenyl)acetamide hemioxalate typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the Diphenylmethoxy Intermediate: This step involves the reaction of diphenylmethanol with an appropriate halogenating agent to form diphenylmethoxy halide.
Alkylation: The diphenylmethoxy halide is then reacted with an ethylamine derivative to form the diphenylmethoxyethylamine intermediate.
Coupling with Propoxyphenylacetamide: The diphenylmethoxyethylamine intermediate is then coupled with a propoxyphenylacetamide derivative under suitable conditions to form the final product.
Formation of Hemioxalate Salt: The final product is then treated with oxalic acid to form the hemioxalate salt, enhancing its solubility and stability.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-(2-((2-(Diphenylmethoxy)ethyl)amino)propoxy)phenyl)acetamide hemioxalate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the diphenylmethoxy group, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can occur at the amide or amino groups, resulting in the formation of corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogenating agents like bromine (Br2) and chlorinating agents like thionyl chloride (SOCl2).
Major Products Formed
Oxidation: Formation of diphenylmethanone or diphenylmethanal derivatives.
Reduction: Formation of diphenylmethanol or diphenylmethane derivatives.
Substitution: Formation of various substituted diphenylmethoxy derivatives.
Aplicaciones Científicas De Investigación
N-(4-(2-((2-(Diphenylmethoxy)ethyl)amino)propoxy)phenyl)acetamide hemioxalate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in the study of cellular processes and as a tool for investigating biological pathways.
Medicine: Investigated for its potential therapeutic properties, including its role as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and as an additive in various industrial processes.
Mecanismo De Acción
The mechanism of action of N-(4-(2-((2-(Diphenylmethoxy)ethyl)amino)propoxy)phenyl)acetamide hemioxalate involves its interaction with specific molecular targets and pathways. The compound is known to:
Bind to Receptors: It can bind to specific receptors on the cell surface, modulating their activity and triggering downstream signaling pathways.
Inhibit Enzymes: The compound can inhibit certain enzymes, affecting metabolic processes and cellular functions.
Modulate Gene Expression: It can influence gene expression by interacting with transcription factors and other regulatory proteins.
Comparación Con Compuestos Similares
N-(4-(2-((2-(Diphenylmethoxy)ethyl)amino)propoxy)phenyl)acetamide hemioxalate can be compared with similar compounds to highlight its uniqueness:
N-(4-(2-((3,3-Diphenylpropyl)amino)propoxy)phenyl)acetamide hydrochloride: Similar structure but different substituents, leading to variations in chemical properties and biological activity.
N-(4-(3-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}propoxy)phenyl)acetamide hydrochloride: Contains additional methoxy groups, affecting its reactivity and applications.
N-(4-(2-{[2-(Diphenylmethoxy)ethyl]amino}propoxy)phenyl)acetamide ethanedioate: Different counterion (ethanedioate) compared to hemioxalate, influencing its solubility and stability.
These comparisons highlight the unique structural features and applications of this compound, making it a valuable compound in scientific research.
Propiedades
Número CAS |
62099-01-8 |
|---|---|
Fórmula molecular |
C54H62N4O10 |
Peso molecular |
927.1 g/mol |
Nombre IUPAC |
N-[4-[2-(2-benzhydryloxyethylamino)propoxy]phenyl]acetamide;oxalic acid |
InChI |
InChI=1S/2C26H30N2O3.C2H2O4/c2*1-20(19-31-25-15-13-24(14-16-25)28-21(2)29)27-17-18-30-26(22-9-5-3-6-10-22)23-11-7-4-8-12-23;3-1(4)2(5)6/h2*3-16,20,26-27H,17-19H2,1-2H3,(H,28,29);(H,3,4)(H,5,6) |
Clave InChI |
NWIUPBDPVLBPPC-UHFFFAOYSA-N |
SMILES canónico |
CC(COC1=CC=C(C=C1)NC(=O)C)NCCOC(C2=CC=CC=C2)C3=CC=CC=C3.CC(COC1=CC=C(C=C1)NC(=O)C)NCCOC(C2=CC=CC=C2)C3=CC=CC=C3.C(=O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[[5-(2,2-diphenylethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetic acid](/img/structure/B13751333.png)
![N-(2-Acetylbenzo[B]furan)-N,N,N-tributylammonium butyltriphenylborate](/img/structure/B13751353.png)
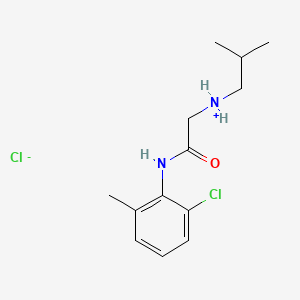

![2-[2-[2-[2-(16-Methylheptadecanoyloxy)ethoxy]ethoxy]ethoxy]ethyl 17-methyloctadecanoate](/img/structure/B13751392.png)
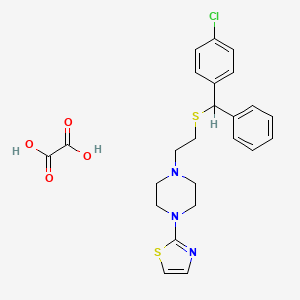
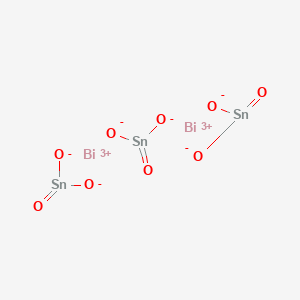
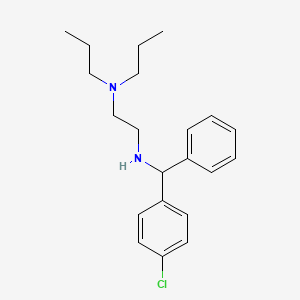
![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]-5-(piperidin-1-ylmethyl)triazole-4-carboxamide;hydrochloride](/img/structure/B13751415.png)
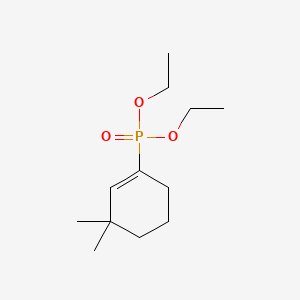
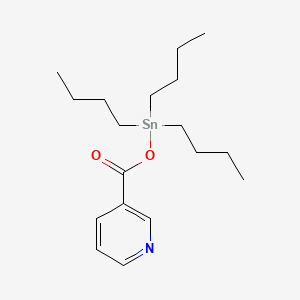

![methyl 4-[(Z)-1-amino-3-oxo-3-(4-pentoxyphenyl)prop-1-enyl]benzoate](/img/structure/B13751428.png)
